molecular formula C20H20ClN5OS B11570577 6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11570577
M. Wt: 413.9 g/mol
InChI Key: LTFSWVNMHCEJMT-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse biological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with chlorophenyl and ethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then reacted with 4-ethylbenzoyl chloride to form the corresponding hydrazide. Cyclization of this hydrazide with methyl isocyanate under controlled conditions yields the desired triazolothiadiazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or imine groups.

    Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.

Scientific Research Applications

6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole and thiadiazine rings play a crucial role in this interaction, providing the necessary structural framework for binding. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 6-(4-CHLOROPHENYL)-3-(1H-INDOL-3-YLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 6-(3-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and ethylphenyl groups, along with the carboxamide functionality, enhances its potential for diverse applications and interactions with molecular targets.

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-13-4-10-16(11-5-13)22-19(27)18-17(14-6-8-15(21)9-7-14)25-26-12(2)23-24-20(26)28-18/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

LTFSWVNMHCEJMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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